
3-(3-Fluorophenyl)propanoyl chloride
Overview
Description
3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:
Key Observations :
- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.
- Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .
- Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .
Physical and Chemical Properties
- Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.
- Reactivity :
- Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .
- highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .
Properties
CAS No. |
148960-31-0 |
---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
3-(3-fluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
InChI Key |
DEGMFYNULJKSFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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